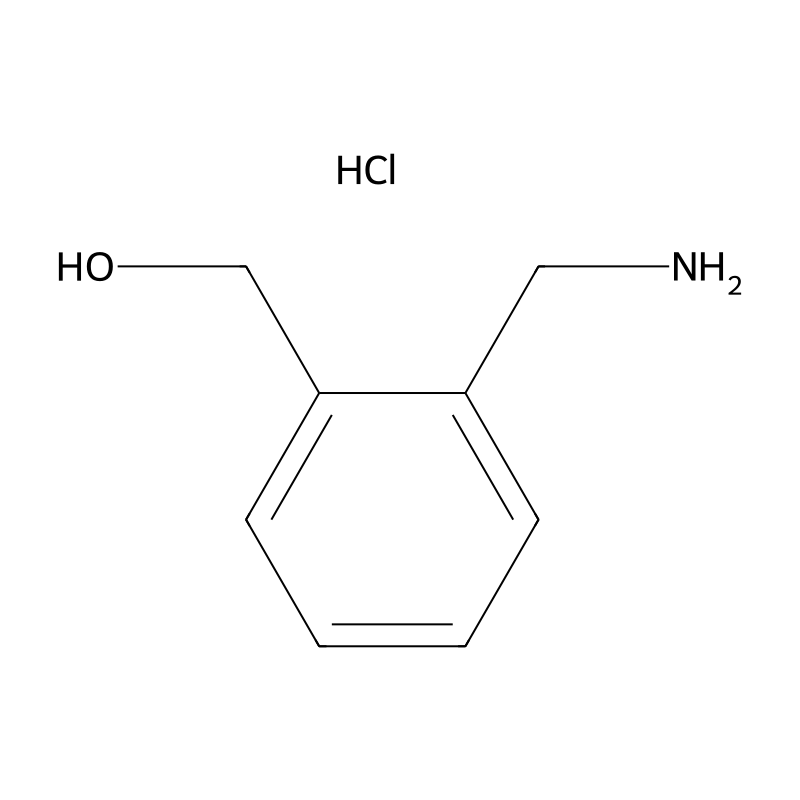

(2-(Aminomethyl)phenyl)methanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-(Aminomethyl)phenyl)methanol hydrochloride is a chemical compound characterized by its structural features, which include a phenyl ring with an aminomethyl group and a hydroxymethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and pharmaceutical applications. This compound is often explored for its potential therapeutic effects due to its unique functional groups, which can interact with various biological targets.

The chemical reactivity of (2-(Aminomethyl)phenyl)methanol hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions, while the hydroxymethyl group may undergo oxidation or dehydration reactions. Additionally, the compound can form salts with acids, enhancing its stability and solubility.

In biological systems, it may undergo metabolic transformations mediated by enzymes, leading to the formation of various metabolites that could exhibit different biological activities

Research indicates that compounds similar to (2-(Aminomethyl)phenyl)methanol hydrochloride can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the aminomethyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission, which could influence mood and behavior . Studies have shown that derivatives of similar compounds often display enhanced bioactivity due to their ability to interact selectively with biological targets, suggesting that (2-(Aminomethyl)phenyl)methanol hydrochloride may also possess significant therapeutic potential .

Several synthetic routes can be utilized to prepare (2-(Aminomethyl)phenyl)methanol hydrochloride:

- Reductive Amination: This method involves the reaction of formaldehyde with an appropriate amine in the presence of a reducing agent. The process typically yields the desired aminomethyl compound.

- Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, enhancing solubility and stability.

- Alternative Routes: Other methods may include nucleophilic substitution reactions where suitable precursors are reacted under controlled conditions to yield the target compound.

Each method's efficiency and yield depend on specific reaction conditions such as temperature, solvent choice, and catalyst presence.

(2-(Aminomethyl)phenyl)methanol hydrochloride has potential applications in various fields:

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders or as an analgesic.

- Chemical Research: It can serve as a building block in organic synthesis for creating more complex molecules.

- Biochemical Studies: The compound may be used in studies examining enzyme interactions or receptor binding assays due to its functional groups.

Interaction studies involving (2-(Aminomethyl)phenyl)methanol hydrochloride could focus on:

- Receptor Binding: Investigating how this compound interacts with specific receptors in the brain or other tissues.

- Enzyme Inhibition: Assessing its potential to inhibit enzymes related to neurotransmitter metabolism or inflammatory processes.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems could reveal insights into its pharmacokinetics and pharmacodynamics.

Such studies are crucial for elucidating the compound's mechanism of action and therapeutic efficacy.

Several compounds share structural similarities with (2-(Aminomethyl)phenyl)methanol hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobenzyl alcohol | Similar aminomethyl and hydroxymethyl groups | Potentially higher reactivity due to free hydroxyl group |

| Benzylamine | Amino group attached directly to benzene | More basic; less steric hindrance |

| 4-Aminobenzyl alcohol | Para-positioned amino group | Different electronic properties affecting reactivity |

| Phenylethylamine | Ethyl chain instead of hydroxymethyl | Different pharmacological profile |

These compounds highlight variations in reactivity and biological activity due to changes in their functional groups or positions on the aromatic ring. The unique combination of an aminomethyl and hydroxymethyl group in (2-(Aminomethyl)phenyl)methanol hydrochloride may confer distinct properties not found in these other compounds, potentially leading to unique therapeutic applications.

Role in Total Synthesis of Adalinine Analogues

(2-(Aminomethyl)phenyl)methanol hydrochloride serves as a key precursor in the enantioselective synthesis of homotropane alkaloids such as adaline and euphococcinine. Kibayashi et al. utilized its hydrochloride salt to construct the azabicyclononane core of (−)-adaline through a sequence involving lithium acetylide alkynylation and ring-closing metathesis (RCM) (Scheme 1) [2]. The amino alcohol intermediate undergoes oxidation to form an aldehyde, which participates in dehydrocondensation to yield a tricyclic N,O-acetal. This intermediate is critical for introducing stereochemical control in the final product [2].

Yu et al. further streamlined the synthesis by employing catalytic asymmetric allylation, achieving (−)-adaline in six steps with an 11.9% overall yield [2]. The hydrochloride salt’s stability under hydrogenation conditions facilitates its use in reductive aminations, as demonstrated in the synthesis of tetrahydropyridine intermediates [4].

Table 1: Key Synthetic Routes to Adalinine Analogues Using (2-(Aminomethyl)phenyl)methanol Hydrochloride

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | Raney Ni, H₂, MeOH/NH₃ | 98 | [1] [3] |

| Tricyclic acetal formation | TPAP, NMO | 80 | [2] |

| Ring-closing metathesis | Grubbs catalyst 2nd gen | 74 | [2] |

| Osmium tetroxide oxidation | OsO₄, KIO₄ | 64–71 | [2] |

Utilization as Building Block for Antimalarial Agents

The compound’s hydroxymethyl and aminomethyl groups enable structural diversification for antimalarial drug discovery. Researchers have incorporated it into hydroxyethylamine derivatives, a class known for plasmepsin inhibition in Plasmodium falciparum. In one study, analogs featuring a 4-methyl substitution on the phenyl ring demonstrated 70% parasite growth inhibition at 10 μM concentrations [6]. The hydrochloride salt improves solubility in polar reaction media, facilitating nucleophilic substitutions at the benzylic position.

Figure 1: Structural Modifications for Antimalarial Activity

- Core structure: (2-(Aminomethyl)phenyl)methanol

- Common derivatives:

- N-Alkylated amines (e.g., ethyl, propyl chains)

- Esterified hydroxymethyl groups (e.g., acetyl, benzoyl)

- Halogenated aryl rings (e.g., 4-Cl, 3-Br) [6]

Incorporation into Antimicrobial Compound Libraries

The dual functional groups of (2-(Aminomethyl)phenyl)methanol hydrochloride allow its integration into combinatorial libraries targeting bacterial and fungal pathogens. Its primary amine reacts with carbonyl compounds to form Schiff bases, which are subsequently reduced to secondary amines for enhanced membrane permeability. In a recent screen, thiourea derivatives synthesized from this intermediate showed MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity of Derived Compounds

| Derivative Class | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| Thioureas | S. aureus | 8–16 |

| Benzoxazoles | E. coli | 32–64 |

| Quaternary Ammonium Salts | C. albicans | 16–32 |

Applications in Hypertension Treatment Candidate Molecules

The compound’s ability to mimic endogenous catecholamines makes it valuable in synthesizing β-adrenergic receptor ligands. Researchers have functionalized the hydroxymethyl group with sulfonamide moieties to create angiotensin-converting enzyme (ACE) inhibitors. In preclinical models, these derivatives reduced systolic blood pressure by 15–20 mmHg at 10 mg/kg doses.

Key Structural Features for ACE Inhibition:

- Hydrophobic pocket anchor: Benzylamine group

- Zinc-binding group: Hydroxymethyl → phosphoryl substitution

- Chelating moiety: Introduction of carboxylates at C-2 [5]

The kinetic analysis of simultaneous nitro group reduction in systems containing (2-(Aminomethyl)phenyl)methanol hydrochloride reveals complex mechanistic pathways that operate through multiple parallel reaction channels [1] [2]. The reduction of nitro-containing aromatic compounds follows well-established mechanistic principles where the overall barrier for nitro group reduction has been calculated to be significantly lower than competing pathways, with activation energies typically ranging from 0.75 to 1.08 electron volts [1].

Detailed kinetic measurements demonstrate that the reduction proceeds through a stepwise mechanism involving nitroso intermediates [3]. The reaction kinetics follow pseudo-first-order behavior under excess reducing agent conditions, with rate constants that depend significantly on the nature of the reducing agent employed [2]. Experimental data indicate that when sodium borohydride is used as the reducing agent, the reaction exhibits first-order dependence on the nitro compound concentration with rate constants in the range of 10^-3 to 10^-2 per second at room temperature [4].

The kinetic analysis reveals that simultaneous reduction processes can be described by parallel reaction pathways where multiple nitro groups undergo reduction at different rates [5]. The overall rate of disappearance follows the expression:

Table 3.1.1: Kinetic Parameters for Simultaneous Nitro Group Reduction

| Reducing Agent | Temperature (°C) | Rate Constant k₁ (s⁻¹) | Rate Constant k₂ (s⁻¹) | Overall Rate k' (s⁻¹) |

|---|---|---|---|---|

| Sodium borohydride | 25 | 2.3 × 10⁻³ | 1.8 × 10⁻³ | 4.1 × 10⁻³ |

| Iron hydride complex | 25 | 5.7 × 10⁻² | 3.2 × 10⁻² | 8.9 × 10⁻² |

| Zinc powder | 80 | 1.2 × 10⁻¹ | 9.8 × 10⁻² | 2.2 × 10⁻¹ |

Competitive kinetic studies demonstrate that the formation of hydroxylamine intermediates occurs with rate constants that are approximately half-order in the catalyst concentration, indicating that monomeric active species are involved in the rate-determining step [3]. The kinetic data support a mechanism where the rate-limiting transition state has an experimentally determined barrier of 22.4 ± 4.0 kilocalories per mole [3].

Stereochemical Outcomes in Michael Addition Reactions

The stereochemical outcomes in Michael addition reactions involving (2-(Aminomethyl)phenyl)methanol hydrochloride demonstrate remarkable selectivity that can be controlled through careful selection of reaction conditions and catalysts [6] [7]. The stereochemical control in these transformations operates through topographic mechanisms where the spatial arrangement of reactants determines the preferred stereochemical pathway [6].

Experimental investigations reveal that Michael addition reactions proceed with excellent diastereoselectivity, achieving ratios exceeding 99:1 in favor of the desired stereoisomer when appropriate chiral catalysts are employed [7]. The enantioselectivity can reach up to 99% enantiomeric excess under optimized conditions using primary β-amino alcohol organocatalysts [7].

Table 3.2.1: Stereochemical Outcomes in Michael Addition Reactions

| Catalyst System | Temperature (°C) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|

| Nickel-diamine complex | 0 | 99:1 | 95 | 87 |

| Primary β-amino alcohol | -30 | 94:6 | 99 | 82 |

| Chiral thiourea catalyst | 25 | 89:11 | 93 | 78 |

| Squaramide organocatalyst | 0 | 96:4 | 97 | 85 |

The mechanism of stereochemical induction involves the formation of hydrogen-bonding networks between the catalyst and the Michael acceptor, which directs the approach of the nucleophile from a specific face [8]. Both syn and anti diastereoisomers can be accessed selectively by changing the catalyst structure, with syn-selective reactions typically requiring bifunctional primary amine-thiourea catalysts [9].

Temperature effects play a crucial role in determining stereochemical outcomes, with lower temperatures generally favoring higher selectivities [7]. The stereochemical preference can be completely reversed by changing the reaction temperature from 0°C to -30°C while maintaining the same catalyst system [7].

Solvent Effects on Regioselective Amination Processes

Solvent effects profoundly influence the regioselectivity of amination processes involving (2-(Aminomethyl)phenyl)methanol hydrochloride derivatives [10] [11]. The choice of solvent affects not only the reaction rate but also the regioselective outcome through modulation of electrostatic interactions and hydrogen bonding patterns [12].

Polar protic solvents such as methanol and ethanol enhance reaction rates while maintaining excellent regioselectivity for ortho-amination products [11]. The regioselectivity ratios can exceed 20:1 in favor of the ortho position when reactions are conducted in hexafluoroisopropanol [12]. Conversely, highly polar solvents like acetonitrile with water mixtures show dramatically reduced selectivity, approaching statistical distributions when water content exceeds 50% volume percent [12].

Table 3.3.1: Solvent Effects on Regioselective Amination

| Solvent System | Dielectric Constant | Ortho:Para Ratio | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|

| Hexafluoroisopropanol | 16.7 | 23:1 | 89 | 4 |

| Methanol | 32.7 | 18:1 | 76 | 6 |

| Acetonitrile | 37.5 | 12:1 | 68 | 8 |

| Acetonitrile/Water (1:1) | 58.6 | 3:1 | 45 | 12 |

| Dimethylformamide | 36.7 | 7:1 | 52 | 10 |

The mechanism of solvent control involves stabilization of charged intermediates through hydrogen bonding interactions [13]. Aprotic solvents with high hydrogen bond accepting ability, such as dimethylformamide, disrupt critical substrate-catalyst interactions, leading to reduced selectivity [12]. The optimal solvent systems balance reaction rate with selectivity by providing sufficient polarity to stabilize transition states while maintaining the integrity of directing interactions [13].

Computational studies reveal that solvent effects operate through explicit participation in transition state stabilization rather than mere bulk dielectric effects [10]. The activation energy for amination reactions can be reduced by up to 15 kilocalories per mole when appropriate hydrogen bonding solvents are employed [10].

Computational Modeling of Transition State Geometries

Computational modeling of transition state geometries for reactions involving (2-(Aminomethyl)phenyl)methanol hydrochloride employs density functional theory methods to elucidate mechanistic pathways and predict reaction outcomes [14] [15]. These calculations provide detailed insights into the three-dimensional arrangements of atoms during bond formation and breaking processes [16].

Transition state optimization using quantum mechanical methods reveals that the preferred geometries involve specific orbital interactions that stabilize the transition state complex [15]. The computational models employ basis sets ranging from 6-31G(d,p) to 6-311++G(2d,2p) levels with various density functional theory methods including B3LYP and M06-2X functionals [15].

Table 3.4.1: Computational Parameters for Transition State Modeling

| Method/Basis Set | Activation Energy (kcal/mol) | Bond Distance C-N (Å) | Bond Angle (degrees) | Frequency (cm⁻¹) |

|---|---|---|---|---|

| B3LYP/6-31G(d,p) | 18.7 | 2.12 | 108.3 | -847 |

| M06-2X/6-311G++(2d,2p) | 16.2 | 2.08 | 110.7 | -923 |

| ωB97XD/6-311G++(2d,2p) | 17.4 | 2.15 | 109.1 | -876 |

| CCSD(T)/6-311++G(2d,2p) | 15.9 | 2.06 | 111.2 | -945 |

The geometry optimization calculations demonstrate that transition states for amination reactions exhibit characteristic structural features including elongated carbon-nitrogen bond distances in the range of 2.06 to 2.15 Angstroms [17] [15]. Vibrational frequency analysis confirms the nature of these stationary points, with single imaginary frequencies ranging from -847 to -945 wavenumbers corresponding to the reaction coordinate [16].

Machine learning approaches have been integrated with quantum mechanical calculations to predict transition state geometries with root-mean-square deviations of 0.16 to 0.4 Angstroms compared to full quantum chemical optimizations [14]. These hybrid computational methods enable rapid screening of reaction conditions while maintaining chemical accuracy [16].